4-[1-(4-methoxybenzenesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one
説明
This compound is a tetrahydroquinoxaline derivative featuring a 4-methoxybenzenesulfonyl-piperidine moiety linked via a carbonyl group. Its structural complexity arises from the fusion of a sulfonamide-containing piperidine ring and a tetrahydroquinoxalinone core. Synthetically, it may be prepared via coupling reactions involving benzenesulfonyl halides and piperidine intermediates, followed by purification through chromatography—a methodology aligned with procedures for analogous compounds . Its pharmacological relevance is inferred from structural similarities to NMDA receptor modulators and other bioactive heterocycles .
特性
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-29-16-6-8-17(9-7-16)30(27,28)23-12-10-15(11-13-23)21(26)24-14-20(25)22-18-4-2-3-5-19(18)24/h2-9,15H,10-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITAVLXOCMNDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary targets of the compound F2487-0340 are currently unknown. The compound is likely to interact with specific proteins or receptors in the body to exert its effects.
Mode of Action
Like many drugs, it is likely to bind to its target(s) and modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Based on its chemical structure, it may influence pathways involving pyrrolidine derivatives
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F2487-0340 are not well-studied. These properties are crucial for understanding the bioavailability of the compound. The compound’s pharmacokinetic profile would provide insights into how quickly it is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine/Tetrahydroquinoxaline Cores
2.1.1. 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58, )
- Structure: Retains the piperidine and tetrahydroquinoline motifs but lacks the sulfonyl and carbonyl linkages.
- Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride, a method distinct from the target compound’s sulfonylation route .
- Properties: The absence of the sulfonyl group reduces polarity (logP ~2.8 vs.
2.1.2. 6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 61, )
- Structure: Incorporates a bromine substituent on the quinoline ring, introducing steric bulk and altering electronic properties.
- Reactivity : Bromine enables further functionalization (e.g., cross-coupling), a feature absent in the methoxy-containing target compound .
2.1.3. 4-Benzoyl-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one ()
- Structure : Replaces the sulfonyl-piperidine group with a benzoyl moiety and a chlorophenylmethyl substituent.
- Pharmacological Implications : The benzoyl group may enhance lipophilicity, while the chloro substituent could influence halogen bonding in target interactions .
Functional Analogs with NMDA Receptor Affinity
NVP-AAM077 ()
- Structure: Contains a tetrahydroquinoxalin-5-yl group and a phosphonic acid side chain.
- Biological Activity : Exhibits selective antagonism for NR1/NR2A NMDA receptors (Kd = 4.5 nM) over NR1/NR2B (Kd = 290 nM), suggesting that the target compound’s sulfonyl-piperidine moiety may confer distinct receptor subtype selectivity .
Data Table: Key Comparative Parameters
Key Research Findings
- Sulfonyl vs. Benzoyl Groups : The 4-methoxybenzenesulfonyl group in the target compound enhances solubility in polar solvents (e.g., DMSO) compared to benzoyl derivatives, which exhibit higher logP values .
- Piperidine vs.
- Substituent Effects : Bromine in Compound 61 increases molecular weight by ~79.9 g/mol compared to the target compound, while chloro substituents () may improve metabolic stability via reduced oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
